molecular formula C23H20O10 B12296476 [2-oxo-2-(2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl)ethyl] acetate

[2-oxo-2-(2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl)ethyl] acetate

Cat. No.: B12296476
M. Wt: 456.4 g/mol
InChI Key: HKNGLRVIYRYQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 14-O-Acetyldaunomycinone is synthesized through the acetylation of daunorubicin. The process involves the reaction of daunorubicin with acetic anhydride in the presence of a base such as pyridine . The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: Industrial production of 14-O-Acetyldaunomycinone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 14-O-Acetyldaunomycinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

14-O-Acetyldaunomycinone exerts its effects by intercalating into DNA, thereby inhibiting the synthesis of nucleic acids. This leads to the disruption of DNA replication and transcription, ultimately resulting in cell death . The compound primarily targets rapidly dividing cells, making it effective against cancer cells. The molecular pathways involved include the inhibition of topoisomerase II, an enzyme crucial for DNA replication .

Comparison with Similar Compounds

    Daunorubicin: The parent compound of 14-O-Acetyldaunomycinone, used in cancer treatment.

    Doxorubicin: Another anthracycline antibiotic with a similar mechanism of action but different pharmacokinetic properties.

    Epirubicin: A derivative of doxorubicin with reduced cardiotoxicity.

Uniqueness: 14-O-Acetyldaunomycinone is unique due to its specific acetylation at the 14-O position, which alters its pharmacological properties and enhances its stability compared to its parent compound, daunorubicin .

Properties

IUPAC Name

[2-oxo-2-(2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl)ethyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O10/c1-9(24)33-8-14(26)23(31)6-11-15(12(25)7-23)21(29)18-17(20(11)28)19(27)10-4-3-5-13(32-2)16(10)22(18)30/h3-5,12,25,28-29,31H,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNGLRVIYRYQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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